

Spectroscopic data for 1H-imidazol-1-ylmethanol characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-imidazol-1-ylmethanol**

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An In-depth Technical Guide to the Spectroscopic Characterization of **1H-imidazol-1-ylmethanol**

Introduction

1H-imidazol-1-ylmethanol ($C_4H_6N_2O$, CAS: 51505-76-1) is a key heterocyclic compound that serves as a valuable precursor in the synthesis of N-heterocyclic carbenes (NHCs) and other pharmacologically relevant molecules.^{[1][2]} The imidazole moiety is a fundamental building block in numerous biological systems, most notably the amino acid histidine, and its derivatives are widely explored in drug development for their diverse activities. Accurate structural elucidation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential.

This technical guide provides a comprehensive analysis of the core spectroscopic data used to characterize **1H-imidazol-1-ylmethanol**. As a Senior Application Scientist, my focus is not merely on presenting the data, but on explaining the causal relationships between the molecular structure and the resulting spectral features. Each protocol is designed as a self-validating system, ensuring that researchers can confidently reproduce and interpret their findings.

Molecular Structure and Spectroscopic Overview

The structure of **1H-imidazol-1-ylmethanol** features a five-membered imidazole ring with a hydroxymethyl (- CH_2OH) group attached to one of the nitrogen atoms. This substitution breaks

the symmetry of the parent imidazole ring, resulting in a unique spectroscopic fingerprint for each proton and carbon atom.

Caption: Molecular structure of **1H-imidazol-1-ylmethanol**.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1H-imidazol-1-ylmethanol** in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and provide a convenient deuterium lock signal for the spectrometer.
- Instrumentation: The analysis is performed on a 400 MHz NMR spectrometer.[1][3]
- Acquisition Parameters:
 - Temperature: Room temperature (298 K).
 - Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
 - Number of Scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.
 - Relaxation Delay: A 1-2 second delay between scans ensures proper T1 relaxation.

Data Summary

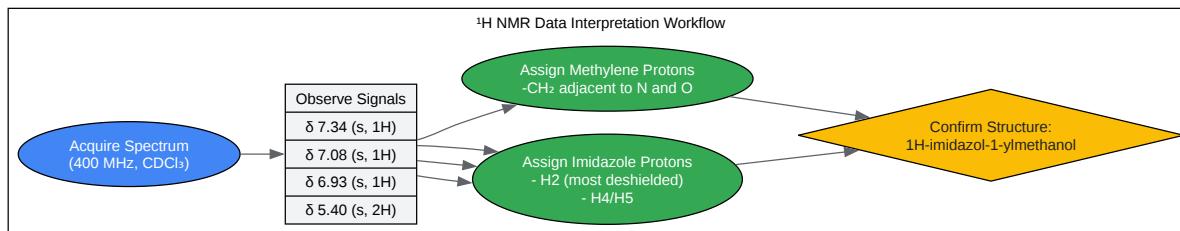
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.34	Singlet	1H	H2 (Im)
7.08	Singlet	1H	H5 (Im)
6.93	Singlet	1H	H4 (Im)
5.40	Singlet	2H	-CH ₂ OH

Data sourced from IUCr Journals.[\[1\]](#)[\[3\]](#)

Spectral Interpretation

The ¹H NMR spectrum of **1H-imidazol-1-ylmethanol** is distinct and provides clear evidence for its structure.

- Imidazole Protons (H2, H4, H5): Three signals are observed in the aromatic region at 7.34, 7.08, and 6.93 ppm.[\[1\]](#) The proton at the C2 position (H2), situated between two electronegative nitrogen atoms, is the most deshielded and thus appears furthest downfield at 7.34 ppm. The H4 and H5 protons are less deshielded. All three appear as singlets, confirming the absence of adjacent protons for spin-spin coupling.
- Methylene Protons (-CH₂OH): A sharp singlet integrating to two protons is observed at 5.40 ppm.[\[1\]](#) This is characteristic of the methylene protons adjacent to both a nitrogen atom and a hydroxyl group. Its singlet nature indicates no coupling to the hydroxyl proton, a common phenomenon due to rapid proton exchange with trace amounts of water in the solvent.
- Hydroxyl Proton (-OH): The hydroxyl proton is often not observed as a distinct, sharp peak. It may appear as a very broad, low-intensity signal or be completely absent due to chemical exchange, which is consistent with the reported spectrum.[\[1\]](#)

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Caption: Workflow for the interpretation of the ^1H NMR spectrum.

Carbon- ^{13}C (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy complements ^1H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol

- Sample Preparation: A more concentrated sample is typically required for ^{13}C NMR compared to ^1H NMR (20-50 mg in ~0.6 mL of CDCl_3).
- Instrumentation: The analysis can be performed on a 50-100 MHz ^{13}C NMR spectrometer (often a dual-probe system with a 200-400 MHz proton frequency).^[4]
- Acquisition Parameters:
 - Mode: Proton-decoupled mode is standard to ensure each carbon signal appears as a sharp singlet.
 - Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ^{13}C isotope (~1.1%).
 - Relaxation Delay: A 2-5 second delay is used.

Predicted Data and Interpretation

While specific experimental data is available in spectral databases like Wiley's SpectraBase, a detailed interpretation based on established principles provides critical insight.^[4] Four distinct signals are expected for the four unique carbon environments.

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~137 ppm	C2	Located between two nitrogen atoms, C2 is the most electron-deficient and therefore the most downfield carbon of the ring.
~129 ppm	C4	A typical chemical shift for an sp^2 carbon in an imidazole ring.
~120 ppm	C5	Slightly more shielded than C4.
~70 ppm	-CH ₂ OH	This sp^3 carbon is deshielded by the adjacent nitrogen and oxygen atoms, placing it significantly downfield from a typical alkane carbon.

The predicted shifts are based on the known values for imidazole and the substituent effects of the N-hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol

- **Sample Preparation:** The modern Attenuated Total Reflectance (ATR) technique is preferred for its simplicity. A small amount of the solid sample is placed directly onto the ATR crystal.

- Instrumentation: A Bruker Alpha II ATR FT-IR spectrometer or a similar instrument is used.[1]
- Acquisition Parameters:
 - Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: 16-32 scans are co-added to generate the final spectrum.
 - Background: A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.

Data Summary

Frequency (ν) cm^{-1}	Intensity	Assignment
3135	Medium	O-H Stretch (Alcohol)
3109	Medium	=C-H Stretch (Aromatic)
2811, 2681	Medium	-C-H Stretch (Aliphatic CH_2)
1509	Strong	C=N Stretch (Imidazole Ring)
1214, 1107	Strong, Medium	C-N Stretch
1062	Strong	C-O Stretch (Alcohol)

Data sourced from IUCr Journals.[1]

Spectral Interpretation

- O-H and C-H Stretching Region ($3200\text{-}2800 \text{ cm}^{-1}$): A prominent, relatively broad peak centered around 3135 cm^{-1} is indicative of the O-H stretching vibration of the alcohol functional group.[1] The adjacent peaks at 3109 cm^{-1} and the lower frequency bands ($2811, 2681 \text{ cm}^{-1}$) correspond to the sp^2 C-H stretching of the imidazole ring and the sp^3 C-H stretching of the methylene group, respectively.[1]
- Fingerprint Region ($<1600 \text{ cm}^{-1}$): This region contains a wealth of structural information. The strong absorption at 1509 cm^{-1} is characteristic of the C=N stretching vibration within the

imidazole ring.[\[1\]](#) The strong band at 1062 cm^{-1} is definitively assigned to the C-O stretching of the primary alcohol group.[\[1\]](#) Other bands in this region (e.g., $1214, 1107\text{ cm}^{-1}$) are due to C-N stretching and various ring deformation modes.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

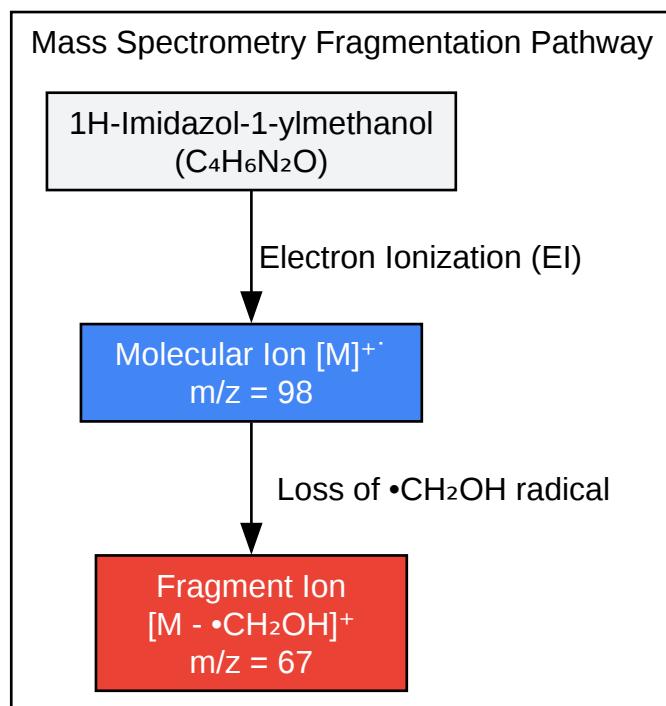
Experimental Protocol

- Sample Introduction: For a volatile compound like this, Gas Chromatography (GC-MS) is an ideal method.[\[4\]](#) The sample is injected into a GC, where it is vaporized and separated from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
- Detection: The resulting positively charged ions (the molecular ion and various fragments) are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The molecular formula $\text{C}_4\text{H}_6\text{N}_2\text{O}$ corresponds to a molecular weight of 98.10 g/mol .[\[4\]](#)

- Molecular Ion (M^+): The primary peak expected is the molecular ion peak at $m/z = 98$. This peak confirms the molecular weight of the compound.
- Key Fragmentation: EI is a high-energy technique that causes predictable fragmentation. The most logical fragmentation pathway involves the loss of the stable hydroxymethyl radical.
 - $[\text{M} - \cdot\text{CH}_2\text{OH}]^+$: Loss of the hydroxymethyl group (mass = 31 Da) would lead to a significant fragment ion at $m/z = 67$. This corresponds to the stable 1H-imidazolyl cation.
 - Another possible, though often less favored, fragmentation is the loss of a hydroxyl radical (mass = 17 Da), which would yield a fragment at $m/z = 81$.



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Caption: Predicted key fragmentation pathway in EI-Mass Spectrometry.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and comprehensive characterization of **1H-imidazol-1-ylmethanol**. The ¹H NMR spectrum confirms the proton count and connectivity, IR spectroscopy identifies the key alcohol and imidazole functional groups, and mass spectrometry verifies the molecular weight and primary structural subunits. This guide provides the foundational data and interpretive logic required by researchers and drug development professionals to confidently synthesize, identify, and utilize this important chemical building block.

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- To cite this document: BenchChem. [Spectroscopic data for 1H-imidazol-1-ylmethanol characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586968#spectroscopic-data-for-1h-imidazol-1-ylmethanol-characterization]

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